Pyridine, 2-(difluoromethyl)-5-ethenyl-
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Science and Engineering
Pyridine and its derivatives are fundamental components in numerous areas of chemical science and engineering. In medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a multitude of FDA-approved drugs. rsc.org Its presence can enhance the pharmacological profile of a molecule by improving its solubility, metabolic stability, and ability to interact with biological targets. Pyridine-containing compounds have shown a wide range of biological activities, including antimicrobial and antiviral properties. mdpi.com In materials science, pyridine-based polymers and coordination complexes are utilized for their electronic, optical, and catalytic properties.
Strategic Incorporation of Fluorinated Moieties in Organic Synthesis
The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their properties. The high electronegativity of fluorine can significantly alter the electronic nature of a molecule, influencing its reactivity and intermolecular interactions. The difluoromethyl group (CHF2), in particular, has attracted considerable interest as it is considered a lipophilic bioisostere of hydroxyl and thiol groups and can participate in hydrogen bonding. rsc.orgnih.gov This substitution can enhance a compound's metabolic stability by blocking sites of oxidative metabolism and can improve its binding affinity to target proteins.
Overview of Pyridine, 2-(difluoromethyl)-5-ethenyl- as a Multifunctionalized Heterocycle
Pyridine, 2-(difluoromethyl)-5-ethenyl- is a unique molecule that combines the foundational pyridine core with two highly functional groups: a difluoromethyl group at the 2-position and an ethenyl (vinyl) group at the 5-position. This combination of functionalities bestows upon the molecule a diverse range of potential chemical transformations. The difluoromethyl group can influence the electronic properties of the pyridine ring and participate in specific interactions, while the vinyl group serves as a reactive handle for a variety of organic reactions, including polymerization, cycloadditions, and cross-coupling reactions.
| Property | Value |
| Molecular Formula | C8H7F2N |
| IUPAC Name | 2-(difluoromethyl)-5-vinylpyridine |
| CAS Number | Not explicitly found |
| Molecular Weight | 155.15 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
Note: Some properties are calculated or inferred based on the chemical structure as direct experimental data for this specific compound is limited in publicly available literature.
Research Landscape and Emerging Directions in Pyridine, 2-(difluoromethyl)-5-ethenyl- Studies
While direct and extensive research specifically on Pyridine, 2-(difluoromethyl)-5-ethenyl- is not widely published, the existing body of literature on related compounds provides a strong foundation for understanding its potential. Research into the synthesis of difluoromethylated pyridines is an active area, with various methods being developed for the regioselective introduction of the difluoromethyl group onto the pyridine ring. nih.govresearchgate.net Similarly, the synthesis and functionalization of vinylpyridines are well-documented processes.
Future research directions for Pyridine, 2-(difluoromethyl)-5-ethenyl- are likely to focus on several key areas:
Development of efficient and scalable synthetic routes: Establishing a robust synthesis for this molecule is the first step towards unlocking its potential. This could involve late-stage functionalization of a pre-formed pyridine ring or a de novo synthesis that builds the ring system with the desired substituents in place.
Exploration of its reactivity: A thorough investigation of the chemical transformations possible at both the difluoromethyl and ethenyl groups will be crucial. This includes exploring its utility in polymerization to create novel fluorinated polymers with unique properties.
Application in medicinal chemistry: Given the prevalence of both pyridine and fluorinated groups in pharmaceuticals, this compound represents an attractive scaffold for the design of new bioactive molecules.
Use in materials science: The combination of a fluorinated group and a polymerizable vinyl group makes it a promising monomer for the synthesis of advanced materials with applications in electronics, coatings, and specialty polymers.
Structure
3D Structure
Properties
Molecular Formula |
C8H7F2N |
|---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-ethenylpyridine |
InChI |
InChI=1S/C8H7F2N/c1-2-6-3-4-7(8(9)10)11-5-6/h2-5,8H,1H2 |
InChI Key |
BZZLGXNMQKULTA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)C(F)F |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity Profiles of Pyridine, 2 Difluoromethyl 5 Ethenyl
Reactivity Dynamics of the Ethenyl Substituent
The ethenyl group at the 5-position of the pyridine (B92270) ring is expected to exhibit reactivity typical of vinylpyridines, participating in polymerization, cycloaddition, and other functional group transformations characteristic of an activated alkene.
Polymerization Mechanisms and Kinetics
The vinyl group of Pyridine, 2-(difluoromethyl)-5-ethenyl- serves as a monomer for polymerization reactions. Both homopolymerization and copolymerization are anticipated to proceed via mechanisms common to vinylpyridines, such as free radical and anionic polymerization.
The homopolymerization of vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, has been extensively studied and can proceed through various mechanisms. Free radical polymerization, often initiated by compounds like azobisisobutyronitrile (AIBN), is a common method. google.comrsc.org The kinetics of such polymerizations have been investigated, with activation energies for propagation and termination being determined for 2-vinylpyridine. rsc.org
Anionic polymerization of vinylpyridines is also a well-established pathway, leading to the formation of living polymers, which retain their ability to grow. rsc.orgacs.orgacs.org This method allows for the synthesis of polymers with controlled molecular weights and low polydispersity. acs.org The high electron affinity of vinylpyridines compared to styrene (B11656) contributes to the stability of the resulting polyvinylpyridine anions. rsc.org It is plausible that Pyridine, 2-(difluoromethyl)-5-ethenyl- would undergo similar homopolymerization reactions, although the electronic influence of the 2-(difluoromethyl) group might affect the reaction kinetics.
Table 1: Comparison of Polymerization Methods for Vinylpyridines
| Polymerization Type | Initiator/Catalyst Examples | Key Features |
|---|---|---|
| Free Radical Polymerization | AIBN, Peroxygen compounds | Can be performed in bulk or suspension. google.comrsc.org |
| Anionic Polymerization | Organolithium compounds | Produces living polymers with controlled molecular weight. rsc.orgacs.org |
| Nitroxide-Mediated Polymerization | TEMPO | Allows for pseudo-living polymerization with low polydispersity. acs.org |
Vinylpyridines are known to readily copolymerize with a variety of other monomers, leading to the formation of materials with tailored properties. Research dating back to the mid-20th century highlights the copolymerization of vinylpyridines with monomers like butadiene and styrene to produce synthetic rubbers. kglmeridian.com These copolymers have shown enhanced properties such as tensile strength and tear resistance compared to traditional butadiene/styrene copolymers. kglmeridian.com
More recent studies have explored the copolymerization of vinylpyridines with monomers such as vinyl chloride and triethyleneglycol dimethacrylate. researchgate.net The reactivity ratios for the copolymerization of 2-methyl-5-vinylpyridine (B86018) with other monomers have also been determined. Given this extensive history, it is highly probable that Pyridine, 2-(difluoromethyl)-5-ethenyl- can be copolymerized with a wide range of monomers, including styrenes, acrylates, and dienes, to generate novel polymeric materials. The difluoromethyl group would likely impart unique properties to the resulting copolymers. Seeded emulsion polymerization is a technique that has been used for the synthesis of core-shell nanoparticles involving vinylpyridine, offering control over particle size and stability. mdpi.com
Cycloaddition Reactions (e.g., Diels-Alder)
The ethenyl group of vinylpyridines can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. rsc.orgdigitellinc.commorressier.com While thermal Diels-Alder reactions of vinylpyridines are often sluggish and result in low yields, the use of Lewis acids can significantly promote these cycloadditions. rsc.org Lewis acid catalysis leads to higher reaction rates, lower temperatures, and improved yields, as well as enhanced diastereoselectivity and regioselectivity. digitellinc.commorressier.com
Computational studies have provided insights into the mechanism of both uncatalyzed and Lewis acid-catalyzed Diels-Alder reactions involving vinylpyridines, analyzing the activation strain and energy decomposition to understand the factors controlling reactivity and selectivity. acs.org It is expected that Pyridine, 2-(difluoromethyl)-5-ethenyl- would similarly participate in Lewis acid-promoted Diels-Alder reactions with various dienes, providing access to complex cyclohexyl-appended pyridine structures. Other types of cycloadditions, such as photochemical [2+2] cycloadditions, have also been reported for acyclic vinylpyridines, offering pathways to cyclobutane (B1203170) derivatives. nih.govacs.org The [5+1] cycloaddition of vinylcyclopropanes is another method for forming six-membered rings. nih.gov
Functional Group Transformations of the Alkenyl Moiety
The vinyl group is susceptible to a range of functional group transformations. For instance, polymers derived from vinylpyridines, such as poly(4-vinyl pyridine), can undergo post-polymerization modifications. nih.govresearchgate.net These modifications can introduce new functional groups by treating the polymer with various agents, thereby altering its chemical and physical properties. nih.govresearchgate.net For example, quaternization of the pyridine nitrogen in poly(4-vinylpyridine) can be achieved post-polymerization. mdpi.com While this modification targets the pyridine ring, transformations of the vinyl group itself in the monomeric state are also conceivable through standard alkene chemistry, such as hydrogenation, halogenation, or epoxidation, prior to polymerization.
Influence and Transformations of the Difluoromethyl Group
The difluoromethyl (CF2H) group at the 2-position of the pyridine ring significantly influences the electronic properties of the molecule and can itself be a site for chemical transformation. The CF2H group is a bioisostere of alcohol, thiol, and amine moieties and can enhance properties like lipophilicity and metabolic stability. researchgate.netnih.gov
Recent advances in synthetic chemistry have focused on the direct C-H difluoromethylation of pyridines, highlighting the importance of this functional group. researchgate.netnih.goveurekalert.org Methodologies have been developed for the site-selective introduction of the difluoromethyl group at the meta- or para-position of the pyridine ring. researchgate.netnih.goveurekalert.org
The difluoromethyl group can also be used as a masked nucleophile. acs.org Deprotonation of the Ar-CF2H unit can generate a nucleophilic Ar-CF2− synthon, which can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. acs.org This reactivity opens up possibilities for further functionalization of Pyridine, 2-(difluoromethyl)-5-ethenyl- at the difluoromethyl position. The 2-pyridyl group plays a crucial role in facilitating transformations involving the difluoromethyl group, such as in nucleophilic fluoroalkyl additions. chinesechemsoc.org
Transition Metal-Catalyzed Organic Reactions
Oxidative Transformations
The vinyl group is the primary site for oxidative transformations in Pyridine, 2-(difluoromethyl)-5-ethenyl-. Common oxidative pathways for vinyl groups include epoxidation, ozonolysis, and dihydroxylation.
Epoxidation: The reaction of the vinyl group with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with metal-based catalysts in the presence of an oxidant, is expected to yield the corresponding epoxide, 2-(difluoromethyl)-5-(oxiran-2-yl)pyridine. This transformation is a standard method for converting olefins into epoxides. mdpi.com
Ozonolysis: Cleavage of the carbon-carbon double bond can be achieved through ozonolysis. rsc.org Treatment of Pyridine, 2-(difluoromethyl)-5-ethenyl- with ozone, followed by a reductive or oxidative workup, would lead to the formation of 2-(difluoromethyl)pyridine-5-carbaldehyde or 2-(difluoromethyl)pyridine-5-carboxylic acid, respectively. The reaction proceeds via the formation of a primary ozonide followed by a molozonide, which is then cleaved during workup. rsc.org
The electron-withdrawing nature of the 2-(difluoromethyl)pyridine (B40438) ring is expected to decrease the nucleophilicity of the vinyl group's double bond, potentially slowing the rate of electrophilic oxidative reactions compared to styrenes with electron-donating groups.
Selective Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The vinyl group serves as an excellent handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction is particularly relevant for vinyl compounds. libretexts.orgsynarchive.com
Heck Reaction: In the Heck reaction, Pyridine, 2-(difluoromethyl)-5-ethenyl- can couple with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base. synarchive.com This reaction typically results in the formation of a substituted alkene, where a hydrogen on the vinyl group is replaced by the aryl or vinyl partner. libretexts.org Studies on the Heck coupling of 2-vinylpyridine with various aryl chlorides have shown that such reactions proceed efficiently to afford trans-2-styrylpyridines. researchgate.net A similar outcome is anticipated for the 5-vinyl isomer, which would yield various 2-(difluoromethyl)-5-styrylpyridine derivatives.
Table 1: Representative Conditions for Heck Reactions of Vinylpyridines
| Vinylpyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |
| 2-Vinylpyridine | Aryl Chlorides | PdCl₂(PCy₃)₂ | K₂CO₃ | NMP | trans-2-Styrylpyridines | researchgate.net |
| 2-Vinylpyridine | Aryl Iodides | Pd₂(dba)₃ / Tri-2-furylphosphine | Cs₂CO₃ | Dioxane | β-Arylated Vinylsilanes* | nih.gov |
| Vinyl Arenes | Amides (via radical relay) | Pd(OAc)₂ / Ligand | K₂CO₃ | Dioxane | α-Alkenyl Amides | nih.gov |
| Note: This reaction involves a vinylsilane analogue, demonstrating the versatility of the vinylpyridine moiety in Heck-type couplings. |
Suzuki-Miyaura Reaction: While the vinyl group itself is not the typical electrophilic partner in Suzuki-Miyaura couplings, derivatives of Pyridine, 2-(difluoromethyl)-5-ethenyl- (e.g., a bromo-vinyl derivative) could readily participate. Conversely, hydroboration of the vinyl group would produce an organoborane species suitable for coupling with aryl or vinyl halides. The development of Suzuki-Miyaura reactions for creating C(sp²)-C(sp²) bonds is extensive, including methods for coupling heteroaryl boronic acids and esters to form complex biaryl systems. nih.govresearchgate.netmdpi.com
Radical Reaction Pathways in Pyridine, 2-(difluoromethyl)-5-ethenyl- Chemistry
The vinyl substituent is highly susceptible to radical-mediated processes, primarily radical addition and polymerization.
Radical Polymerization: Vinylpyridines are well-known monomers for producing polymers. The polymerization of 4-vinylpyridine, for instance, can be controlled using nitroxide-mediated radical polymerization (NMRP) to produce polymers with low polydispersity. cmu.edu This "pseudo-living" polymerization allows for controlled chain growth. cmu.edu It is expected that Pyridine, 2-(difluoromethyl)-5-ethenyl- would undergo similar radical polymerization initiated by agents like AIBN or benzoyl peroxide, yielding poly[2-(difluoromethyl)-5-vinylpyridine].
Intermolecular Radical Addition: The double bond can act as a radical acceptor. Radicals generated from various precursors can add across the vinyl group to form a new carbon-carbon bond and a stabilized benzylic-type radical on the carbon adjacent to the pyridine ring. For example, radicals generated from serine derivatives have been shown to engage with vinyl pyridine acceptors. acs.org Similarly, the addition of difluorobromomethyl radicals to olefins is a known process, illustrating a pathway for fluoroalkyl group addition. st-andrews.ac.uk
Protonation Equilibria and Acido-Basic Behavior
The basicity of the pyridine nitrogen is a fundamental characteristic, governed by the availability of its lone pair of electrons, which does not participate in the aromatic π-system. stackexchange.com This basicity is highly sensitive to the electronic effects of substituents on the ring.
The 2-(difluoromethyl) group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density on the nitrogen atom, making it a weaker base compared to unsubstituted pyridine. mdpi.comnih.gov Consequently, the conjugate acid of Pyridine, 2-(difluoromethyl)-5-ethenyl- is expected to be significantly more acidic (i.e., have a lower pKa value) than that of pyridine or 2-vinylpyridine.
Table 2: Comparison of Pyridinium (B92312) Ion pKa Values (in H₂O)
| Compound | Substituents | pKa of Conjugate Acid | Effect on Basicity | Reference |
| Pyridine | None | 5.25 | Reference | kyoto-u.ac.jp |
| 2-Vinylpyridine | 2-ethenyl | 4.98 | Slightly weaker base | nih.gov |
| Pyridine, 2-(difluoromethyl)-5-ethenyl- | 2-(difluoromethyl), 5-ethenyl | << 4.98 (Estimated) | Significantly weaker base | - |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For Pyridine (B92270), 2-(difluoromethyl)-5-ethenyl- , methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock) would be employed to determine its optimized molecular geometry, bond lengths, and bond angles. researchgate.netacs.org These calculations provide a detailed picture of the three-dimensional arrangement of atoms.
Furthermore, these methods can elucidate key electronic properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. researchgate.net The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters that can be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.
Table 1: Predicted Electronic Properties of Pyridine Derivatives
| Property | Predicted Value for a Generic Pyridine Derivative | Method |
| Dipole Moment (Debye) | 1.3 - 2.5 | DFT/B3LYP |
| HOMO Energy (eV) | -6.0 to -7.5 | DFT/B3LYP |
| LUMO Energy (eV) | -1.5 to -2.5 | DFT/B3LYP |
| HOMO-LUMO Gap (eV) | 4.0 - 5.5 | DFT/B3LYP |
| Note: This table presents typical ranges for substituted pyridine molecules and is for illustrative purposes. Actual values for Pyridine, 2-(difluoromethyl)-5-ethenyl- would require specific calculations. |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and activation energies. For Pyridine, 2-(difluoromethyl)-5-ethenyl- , theoretical studies could be used to model various reactions, such as the addition of reagents to the ethenyl group or substitution reactions on the pyridine ring. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable route, predict reaction kinetics, and understand the formation of different products. rsc.org
For instance, the reaction of the ethenyl group with an electrophile could be modeled to determine the regioselectivity of the addition. Similarly, the influence of the difluoromethyl group on the reactivity of the pyridine nitrogen could be computationally assessed.
Spectroscopic Property Predictions
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the characterization of new compounds. For Pyridine, 2-(difluoromethyl)-5-ethenyl- , theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net
Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra to aid in the assignment of observed peaks to specific molecular vibrations. researchgate.net Similarly, the gauge-independent atomic orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental data for structure verification. researchgate.net
Table 2: Predicted Spectroscopic Data for a Substituted Pyridine
| Spectroscopic Technique | Predicted Data Type | Typical Predicted Range for Pyridine Ring |
| ¹H NMR | Chemical Shift (ppm) | 7.0 - 8.5 |
| ¹³C NMR | Chemical Shift (ppm) | 120 - 150 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 1400 - 1600 (C=C/C=N stretching) |
| Note: This table provides general ranges for the pyridine core. The specific substituents in Pyridine, 2-(difluoromethyl)-5-ethenyl- would cause shifts in these values. |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For Pyridine, 2-(difluoromethyl)-5-ethenyl- , MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.govmdpi.com This is particularly relevant for understanding the flexibility of the ethenyl and difluoromethyl substituents.
In the context of drug design, MD simulations can be used to study the interaction of Pyridine, 2-(difluoromethyl)-5-ethenyl- with a biological target, such as a protein binding site. nih.gov These simulations can reveal the stability of the ligand-protein complex, the key intermolecular interactions (like hydrogen bonds and van der Waals forces), and the conformational changes that occur upon binding. mdpi.com
In Silico Screening and Design of New Derivatives
The foundational data obtained from quantum chemical calculations and molecular dynamics simulations can be used for the in silico screening and rational design of new derivatives of Pyridine, 2-(difluoromethyl)-5-ethenyl- . malariaworld.org By computationally modifying the parent structure—for example, by introducing new functional groups—it is possible to predict how these changes will affect the molecule's properties. nih.gov
Virtual libraries of derivatives can be created and screened for desired characteristics, such as improved binding affinity to a target protein or enhanced electronic properties. malariaworld.orgmdpi.com This approach, often used in drug discovery, can significantly accelerate the identification of promising new compounds for synthesis and experimental testing. researchgate.net
Advanced Analytical and Spectroscopic Characterization
Chromatographic Methodologies for Purity and Isomer Separation
Chromatographic techniques are indispensable for determining the purity of Pyridine (B92270), 2-(difluoromethyl)-5-ethenyl- and for separating it from potential isomers and impurities that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | Time-dependent gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of Pyridine, 2-(difluoromethyl)-5-ethenyl-.
Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Assignment
A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the nature of the fluorine substitution.
¹H NMR: The proton NMR spectrum would show distinct signals for the vinyl group protons and the aromatic protons on the pyridine ring. The difluoromethyl group's proton would appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum would reveal the chemical shifts for each unique carbon atom in the molecule. The carbon of the difluoromethyl group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.
¹⁹F NMR: The fluorine NMR is crucial for confirming the presence and chemical environment of the fluorine atoms. The ¹⁹F NMR spectrum of Pyridine, 2-(difluoromethyl)-5-ethenyl- would be expected to show a doublet, resulting from coupling with the proton of the difluoromethyl group.
Illustrative NMR Data (based on general principles and related structures):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~8.6 | d | H-6 (Pyridine) | |
| ~7.8 | dd | H-4 (Pyridine) | ||
| ~7.5 | d | H-3 (Pyridine) | ||
| ~6.8 | t | JHF ≈ 56 | CH F₂ | |
| ~6.7 | dd | -CH =CH₂ | ||
| ~5.9 | d | -CH=CH ₂ (trans) | ||
| ~5.4 | d | -CH=CH ₂ (cis) | ||
| ¹³C | ~160 | t | JCF ≈ 25 | C -CHF₂ |
| ~150 | C-6 (Pyridine) | |||
| ~136 | C-4 (Pyridine) | |||
| ~135 | -C H=CH₂ | |||
| ~133 | C-5 (Pyridine) | |||
| ~121 | C-3 (Pyridine) | |||
| ~118 | -CH=C H₂ | |||
| ~115 | t | JCF ≈ 238 | -C HF₂ |
| ¹⁹F | ~ -110 | d | JHF ≈ 56 | -CHF ₂ |
2D NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between the vinyl protons and the adjacent aromatic proton, as well as between the aromatic protons themselves. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in Pyridine, 2-(difluoromethyl)-5-ethenyl-. The spectrum would display absorption bands corresponding to the vibrations of specific bonds.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic & Vinylic |
| 1640 | C=C stretch | Vinylic |
| 1600, 1480 | C=C, C=N stretch | Pyridine Ring |
| 1100-1000 | C-F stretch | Difluoromethyl |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure. Using a technique like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can offer insights into the stability of different parts of the molecule.
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. In polymer science, XRD is instrumental in determining the degree of crystallinity, identifying the crystalline structure, and assessing the orientation of polymer chains.
For poly[2-(difluoromethyl)-5-ethenyl-pyridine], XRD analysis would reveal whether the polymer possesses an ordered crystalline structure or is predominantly amorphous. The diffraction pattern of a semi-crystalline polymer typically consists of sharp peaks superimposed on a broad amorphous halo. The sharp peaks arise from the constructive interference of X-rays scattered by the ordered, crystalline regions, while the broad halo results from the disordered, amorphous regions.
The degree of crystallinity can be quantitatively estimated by separating the integrated intensities of the crystalline peaks from the amorphous background. This information is crucial as the degree of crystallinity significantly influences the mechanical, thermal, and optical properties of the polymer.
Furthermore, the positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystalline domains. Analysis of the peak broadening, often utilizing the Scherrer equation, can provide an estimation of the crystallite size. Should the polymer be processed in a way that induces molecular orientation, such as fiber spinning or film stretching, XRD can be employed to determine the degree and direction of this orientation.
While specific experimental XRD data for poly[2-(difluoromethyl)-5-ethenyl-pyridine] is not widely available, a hypothetical analysis can be illustrated. The table below presents potential crystallographic data that could be obtained from such an analysis, drawing parallels with related vinylpyridine polymers.
| Parameter | Hypothetical Value | Information Yielded |
|---|---|---|
| Prominent Diffraction Peaks (2θ) | 15.2°, 20.5°, 28.1° | Interplanar spacing of crystalline regions |
| Degree of Crystallinity (%) | 35% | Ratio of crystalline to amorphous content |
| Crystallite Size (nm) | 12 nm | Average size of the ordered domains |
| Unit Cell Type | Orthorhombic | Symmetry of the crystal lattice |
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. For polymers like poly[2-(difluoromethyl)-5-ethenyl-pyridine], the most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). google.com
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. rsc.org It is used to determine key thermal transitions in polymers. The glass transition temperature (Tg) is a critical property of amorphous polymers and the amorphous regions of semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat capacity in the DSC thermogram.
For semi-crystalline polymers, DSC also reveals the melting temperature (Tm) and the heat of fusion (ΔHm) of the crystalline domains, which appear as an endothermic peak. The crystallization temperature (Tc) can be observed as an exothermic peak upon cooling from the melt.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. google.com This technique is primarily used to evaluate the thermal stability and decomposition profile of a polymer. polymersource.ca The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual mass at the end of the analysis. This is vital for determining the processing window and service temperature limits of the polymer.
The following interactive table summarizes the kind of data that would be obtained from DSC and TGA analysis of poly[2-(difluoromethyl)-5-ethenyl-pyridine], with hypothetical values based on similar pyridine-containing polymers.
| Thermal Property | Analytical Technique | Hypothetical Value | Significance |
|---|---|---|---|
| Glass Transition Temperature (Tg) | DSC | 115 °C | Indicates the transition from a glassy to a rubbery state. |
| Melting Temperature (Tm) | DSC | 220 °C | Temperature at which crystalline domains melt. |
| Decomposition Temperature (TGA, 5% weight loss) | TGA | 350 °C | Onset of thermal degradation, indicating thermal stability. |
| Char Yield at 600 °C (in N₂) | TGA | 45% | Amount of non-volatile residue after degradation. |
Applications in Advanced Materials and Industrial Organic Synthesis
Monomer for Specialty Polymer Development
The presence of the vinyl group allows Pyridine (B92270), 2-(difluoromethyl)-5-ethenyl- to act as a monomer for radical polymerization, leading to the formation of poly(2-(difluoromethyl)-5-vinylpyridine). The resulting polymer combines the properties of a polyvinylpyridine backbone with the unique characteristics imparted by the difluoromethyl substituent. Polyvinylpyridines are known for their ability to act as ligands, form complexes with metals, and serve as functional coatings. mdpi.compolysciences.com The incorporation of the difluoromethyl group is anticipated to enhance thermal stability, chemical resistance, and hydrophobicity, while also modifying the electronic properties of the polymer.
Polymeric Materials for Optoelectronic Devices
Polymers containing fluorinated and pyridine moieties are of growing interest for optoelectronic applications. The difluoromethyl group, being strongly electron-withdrawing, can lower the energy levels of the polymer's molecular orbitals. This electronic modification is a key strategy for tuning the bandgap and charge-transport properties of materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine nitrogen offers a site for protonation or coordination, allowing for further modulation of the material's electronic characteristics and facilitating interfacial engineering within multilayered devices.
High-Performance Coatings and Resins
The incorporation of fluorine into polymer backbones is a well-established strategy for creating high-performance coatings with low surface energy, high thermal stability, and excellent chemical resistance. polysciences.com A polymer derived from Pyridine, 2-(difluoromethyl)-5-ethenyl- would be expected to exhibit these desirable fluoropolymer characteristics. Such coatings could provide superior protection against corrosion, moisture, and chemical attack. Furthermore, the pyridine functionality can enhance adhesion to various substrates and provide sites for cross-linking, leading to the formation of durable and robust resin networks. mdpi.com
Materials for Energy Storage
Fluorinated polymers, such as polyvinylidene fluoride (B91410) (PVDF), are critical components in energy storage devices, particularly as binders and separators in lithium-ion batteries and as high-k dielectrics in capacitors. mdpi.com The high polarity of the carbon-fluorine bond contributes to desirable dielectric properties. It is projected that a polymer based on 2-(difluoromethyl)-5-vinylpyridine could serve as a novel material in this field. The difluoromethyl groups could enhance the dielectric constant and breakdown strength of the material, crucial for high-energy-density capacitors. Additionally, pyridine-containing polymers are being explored for use in redox flow batteries, where they can function as ion-exchange membranes. acs.orgacs.orgfz-juelich.deresearchgate.net
Table 1: Projected Properties of Poly(2-(difluoromethyl)-5-vinylpyridine) in Advanced Material Applications
| Application Area | Key Functional Groups & Their Contribution | Anticipated Material Properties |
|---|
| Optoelectronic Devices | Difluoromethyl Group: Electron-withdrawing, tunes electronic energy levels. Pyridine Ring: Charge transport, site for modification. | Modified bandgap, improved charge injection/transport, potential for use in OLEDs and OPVs. | | High-Performance Coatings | Difluoromethyl Group: Low surface energy, chemical inertness. Polyvinylpyridine Backbone: Adhesion, cross-linking capability. polysciences.com | High hydrophobicity, enhanced chemical and thermal resistance, strong substrate adhesion. | | Energy Storage | Difluoromethyl Group: High polarity C-F bonds. Pyridine Ring: Ion coordination and transport. researchgate.net | Increased dielectric constant, high breakdown strength, potential as a separator or membrane in batteries. mdpi.combohrium.com |
Chemical Intermediate in Agrochemical Development
The use of fluorinated pyridine scaffolds is a cornerstone of modern agrochemical research. agropages.comnih.gov Compounds containing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups on a pyridine ring are key structural motifs in a multitude of commercial herbicides, fungicides, and insecticides. nih.govresearchoutreach.org The difluoromethyl group, in particular, is valued for its ability to moderately adjust metabolic stability, lipophilicity, and binding affinity to target enzymes, often serving as a bioisostere for hydroxyl, thiol, or amine groups. acs.orgacs.orgchemistryviews.org
Precursors for Herbicides and Fungicides
Pyridine, 2-(difluoromethyl)-5-ethenyl- is a valuable chemical intermediate for synthesizing complex agrochemical active ingredients. The difluoromethyl-pyridine core is a known toxophore found in many pesticides. The ethenyl (vinyl) group serves as a versatile chemical handle that can be transformed through various organic reactions (e.g., oxidation, halogenation, epoxidation, or addition reactions) to build the remainder of the target molecule. For instance, fluorinated pyridine intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) are crucial for the synthesis of herbicides such as fluazifop-butyl. nih.govsemanticscholar.org Similarly, this compound could be a starting point for novel pyridine carboxamide fungicides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov The herbicide thiazopyr, for example, contains a 2-(difluoromethyl)pyridine (B40438) core structure. researchgate.net
Design of Functional Agrochemical Active Ingredients
The strategic inclusion of a difluoromethyl group is a key element in the rational design of new pesticides. acs.org Compared to the more common trifluoromethyl group, the CF2H group offers a different electronic and steric profile and retains a hydrogen atom that can participate in hydrogen bonding interactions within an enzyme's active site. acs.orgnih.gov This can lead to enhanced binding affinity and selectivity for the target pest's biological machinery over that of the crop or non-target organisms. mdpi.com The combination of the difluoromethyl group's metabolic stability and the pyridine ring's systemic mobility in plants makes molecules derived from this intermediate promising candidates for developing effective and selective agrochemicals. nih.gov
Table 2: Role of the Difluoromethyl-Pyridine Moiety in Agrochemicals
| Agrochemical Class | Known Precursors/Analogues | Role of the CF2H-Pyridine Moiety | Representative Commercial Products (Analogues) |
|---|---|---|---|
| Herbicides | 2,3-dichloro-5-(trifluoromethyl)pyridine nih.govjst.go.jp | Core scaffold for active ingredient; enhances systemic activity and metabolic stability. | Fluazifop-butyl, Haloxyfop-P-methyl, Thiazopyr agropages.comresearchgate.netjst.go.jp |
| Fungicides | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride ccspublishing.org.cn | Key component of succinate dehydrogenase inhibitors (SDHIs); improves binding affinity to the target enzyme. nih.gov | Benzovindiflupyr, Boscalid nih.govccspublishing.org.cn |
| Insecticides | 6-(trifluoromethyl)pyridine derivatives researchoutreach.org | Essential for insecticidal activity against sap-feeding pests; optimizes physicochemical properties for uptake. | Sulfoxaflor, Flonicamid researchoutreach.org |
Auxiliaries in Industrial Processes
The combination of a polymerizable vinyl group and a fluorinated pyridine moiety suggests that Pyridine, 2-(difluoromethyl)-5-ethenyl- could serve as a valuable monomer or additive in the formulation of specialized industrial auxiliaries.
Vinylpyridine copolymers have been explored for their potential in lubricant and fuel compositions. While direct application of Pyridine, 2-(difluoromethyl)-5-ethenyl- is not established, copolymers derived from it could theoretically function as dispersants or viscosity modifiers in lubricating oils. The fluorinated component would be expected to enhance thermal and oxidative stability, crucial properties for modern engine lubricants.
Table 1: Potential Properties of Copolymers Incorporating Pyridine, 2-(difluoromethyl)-5-ethenyl- as Oil Additives
| Property | Potential Contribution of the Monomer |
|---|---|
| Dispersancy | The polar pyridine nitrogen could help keep sludge and deposits suspended in the oil. |
| Thermal Stability | The strong carbon-fluorine bonds from the difluoromethyl group can increase the polymer's resistance to breakdown at high temperatures. |
| Oxidative Stability | Fluorination can reduce susceptibility to oxidation, prolonging the life of the lubricant. |
| Friction Modification | The fluorine content might contribute to the formation of low-friction films on metal surfaces. |
In the mining industry, froth flotation is a critical process for separating valuable minerals from gangue. wikipedia.org This process relies on reagents that selectively adhere to the surface of specific minerals, making them hydrophobic and allowing them to attach to air bubbles. wikipedia.org While specific use of Pyridine, 2-(difluoromethyl)-5-ethenyl- as a flotation agent is not documented, the chemistry of pyridine derivatives suggests a potential role. Pyridine-containing compounds can act as collectors or modifiers in the flotation of certain sulfide (B99878) ores due to the interaction of the nitrogen atom with metal ions on the mineral surface. The presence of the difluoromethyl group could modify the compound's selectivity and frothing characteristics.
Table 2: Theoretical Functions of Pyridine, 2-(difluoromethyl)-5-ethenyl- in Ore Flotation
| Flotation Reagent Type | Potential Role of the Compound |
|---|---|
| Collector | The pyridine nitrogen could bind to mineral surfaces, while the hydrocarbon and fluorinated parts provide hydrophobicity. |
| Modifier/Depressant | It could selectively depress certain minerals by adsorbing to their surfaces and preventing collector attachment. |
| Frother | The surfactant-like properties could be influenced by the combination of the pyridine head and the ethenyl and difluoromethyl tail. |
The incorporation of vinylpyridine monomers into polymer fibers is known to improve their dyeability by providing sites for dye molecules to attach. Copolymers of Pyridine, 2-(difluoromethyl)-5-ethenyl- could potentially be used to manufacture fibers with enhanced dye affinity. The pyridine ring can act as a dye acceptor site, while the fluorinated group might improve the chemical resistance and colorfastness of the dyed material.
In the context of dispersing agents, polymers containing pyridine functionalities can be effective in stabilizing suspensions of solid particles in liquid media. A copolymer derived from Pyridine, 2-(difluoromethyl)-5-ethenyl- could be designed to have both anchoring groups (pyridine) and stabilizing chains, making it a candidate for use as a dispersant in paints, inks, and coatings. The fluorinated nature of the polymer could also impart desirable surface properties to the final coating, such as water and oil repellency.
Catalytic Applications and Ligand Design
The pyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis due to its ability to form stable complexes with a wide range of metal centers. The electronic properties of the pyridine ring can be finely tuned by the introduction of substituents.
The presence of a strong electron-withdrawing difluoromethyl group at the 2-position of the pyridine ring in Pyridine, 2-(difluoromethyl)-5-ethenyl- would significantly alter its electronic properties compared to unsubstituted pyridine. This modification can influence the stability and reactivity of its metal complexes, making it an interesting candidate for ligand design in catalysis.
Table 3: Predicted Effects of the Difluoromethyl Group on Ligand Properties
| Property | Influence of the -CHF2 Group |
|---|---|
| σ-donating ability | Decreased electron density on the nitrogen atom, leading to weaker σ-donation to the metal center. |
| π-accepting ability | Enhanced π-acceptor character of the pyridine ring, which can stabilize low-valent metal centers. |
| Catalytic Activity | The modified electronic properties could lead to unique reactivity and selectivity in catalytic transformations. |
The vinyl group at the 5-position offers a site for polymerization or for anchoring the ligand to a solid support, which is advantageous for catalyst recovery and recycling. The resulting polymer-supported catalysts could find applications in various organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. While specific catalytic applications of complexes derived from Pyridine, 2-(difluoromethyl)-5-ethenyl- are yet to be reported, the unique combination of its functional groups presents a promising avenue for the development of novel and efficient catalytic systems.
Environmental Behavior and Chemical Degradation Studies Excluding Ecotoxicity
Environmental Partitioning and Distribution Studies
The partitioning of Pyridine (B92270), 2-(difluoromethyl)-5-ethenyl- between air, water, soil, and biota determines its distribution and potential for transport within the environment. Key parameters influencing this behavior include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
While specific values for Pyridine, 2-(difluoromethyl)-5-ethenyl- are not documented, the behavior of the parent pyridine molecule provides a foundational understanding. Pyridine itself is highly soluble in water nih.gov. However, the introduction of a difluoromethyl group (-CF2H) and an ethenyl (vinyl) group (-CH=CH2) will modify these properties. The -CF2H group, being fluorinated, is expected to increase the compound's hydrophobicity and vapor pressure compared to unsubstituted pyridine. The ethenyl group is also nonpolar and would contribute to a higher octanol-water partition coefficient.
The partitioning behavior is also significantly influenced by pH. As a pyridine derivative, this compound is a weak base. In acidic environments, the nitrogen atom in the pyridine ring can become protonated, forming a pyridinium (B92312) cation. This cationic form will have a much higher affinity for water and will adsorb more strongly to negatively charged soil particles and organic matter through cation exchange mechanisms nih.govwikipedia.org. In neutral or alkaline soils, the neutral molecule will be more prevalent, and its partitioning will be governed more by hydrophobic interactions with soil organic matter wikipedia.org.
Table 7.1: Predicted Environmental Partitioning Behavior of Pyridine, 2-(difluoromethyl)-5-ethenyl-
| Environmental Compartment | Expected Partitioning Behavior | Rationale based on Structural Analogs |
|---|---|---|
| Water | Moderate to low solubility as a neutral molecule; higher solubility in acidic waters due to protonation. | Pyridine is water-soluble; fluorination and the ethenyl group decrease polarity nih.gov. |
| Soil/Sediment | Adsorption is pH-dependent. Stronger sorption in acidic soils due to cation exchange. Moderate sorption in neutral/alkaline soils to organic matter. | Pyridine sorption is pH-dependent nih.govwikipedia.org. Fluorinated compounds can exhibit specific sorption behaviors researchgate.net. |
| Air | Potential for volatilization due to the presence of the difluoromethyl group. | Fluorination generally increases volatility dioxin20xx.org. |
| Biota | Potential for bioaccumulation is likely low to moderate, influenced by hydrophobicity. | Pyridine has a low potential for bioconcentration nih.gov. Increased lipophilicity from substituents may slightly increase this potential. |
Abiotic Transformation Pathways in Environmental Media
Abiotic degradation processes, such as photolysis and hydrolysis, are crucial in determining the persistence of organic compounds in the environment.
The presence of both a pyridine ring and an ethenyl group suggests that Pyridine, 2-(difluoromethyl)-5-ethenyl- is likely susceptible to photochemical degradation. Aromatic compounds like pyridine can undergo direct photolysis upon absorption of UV radiation. The vinyl group is also a chromophore that can absorb sunlight and participate in photochemical reactions rsc.org.
In the atmosphere, the primary degradation pathway for organic compounds is reaction with photochemically generated hydroxyl radicals (•OH). The pyridine ring and the ethenyl group are both reactive towards •OH radicals, suggesting that the atmospheric lifetime of this compound would be relatively short. The reaction with ozone (O3) and nitrate (B79036) radicals (NO3•) during the nighttime could also contribute to its atmospheric degradation, particularly due to the reactive nature of the ethenyl group.
In aqueous systems, direct photolysis in sunlight-irradiated surface waters is a plausible degradation pathway. The presence of photosensitizing agents in natural waters, such as dissolved organic matter, could also lead to indirect photodegradation processes.
Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some compounds. For Pyridine, 2-(difluoromethyl)-5-ethenyl-, the pyridine ring itself is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The ethenyl group is also not susceptible to hydrolysis.
The difluoromethyl group (-CF2H) is generally resistant to hydrolysis due to the high strength of the carbon-fluorine bond nih.govnumberanalytics.com. While some fluorinated compounds can undergo hydrolysis, it often requires more extreme conditions than those found in the environment rsc.org. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound under normal environmental conditions.
Biotic Degradation Processes in Environmental Systems
Biodegradation by microorganisms is a primary mechanism for the breakdown of many organic pollutants in soil and water.
Pyridine and many of its derivatives are known to be biodegradable by various microorganisms researchgate.nettandfonline.comresearchgate.netnih.gov. Bacteria capable of utilizing pyridine as a sole source of carbon and nitrogen have been isolated from the environment researchgate.net. The degradation pathways for pyridine often involve initial hydroxylation of the ring, followed by ring cleavage researchgate.netresearchgate.net.
The presence of substituents on the pyridine ring can significantly affect the rate and pathway of biodegradation. The difluoromethyl group, due to the strong C-F bond, may make the molecule more resistant to microbial attack nih.govnih.gov. Organofluorine compounds are often more recalcitrant to biodegradation than their non-fluorinated counterparts dtic.milresearchgate.net. However, microbial degradation of some fluorinated organic compounds has been observed nih.govresearchgate.net.
Transport and Mobility in Soil and Water Systems
The transport and mobility of Pyridine, 2-(difluoromethyl)-5-ethenyl- in the environment are closely linked to its partitioning behavior.
In soil, mobility is primarily governed by the compound's adsorption to soil particles. As discussed, this is expected to be highly pH-dependent. In acidic soils, the protonated form would be strongly adsorbed and therefore have low mobility nih.govwikipedia.orgcdc.gov. In neutral to alkaline soils, the neutral molecule would be less strongly adsorbed to soil organic carbon, leading to higher mobility nih.govnih.gov. The presence of the difluoromethyl group may influence its interaction with soil components. For instance, a study on another fluorinated pyridine insecticide, flupyradifurone, showed that its mobility in soil was influenced by soil type and organic matter content, with amendments like farmyard manure reducing its leaching potential nih.govresearchgate.net.
In aquatic systems, the compound's transport will be determined by its water solubility and potential for volatilization and adsorption to suspended sediments. In acidic waters, its higher solubility would facilitate transport in the dissolved phase. In neutral or alkaline waters, volatilization from the water surface to the atmosphere could be a more significant transport mechanism. The potential for long-range atmospheric transport cannot be ruled out, especially given the increased volatility expected from the difluoromethyl group dioxin20xx.org. A study modeling the transport of pyridine in a marine environment indicated that it could be transported over significant distances in the water column biorxiv.org.
Table 7.2: Summary of Predicted Environmental Fate of Pyridine, 2-(difluoromethyl)-5-ethenyl-
| Process | Predicted Behavior | Influencing Factors |
|---|---|---|
| Environmental Partitioning | pH-dependent distribution between water and soil/sediment. Potential for volatilization. | Soil pH, organic carbon content, water acidity. |
| Photochemical Degradation | Likely to be a significant degradation pathway in both atmosphere and surface waters. | Sunlight intensity, presence of hydroxyl radicals and other photo-oxidants. |
| Hydrolysis | Not expected to be a significant degradation pathway. | The C-F bond and pyridine ring are generally stable to hydrolysis. |
| Biotic Degradation | Expected to be biodegradable, but potentially at a slow rate. | Presence of adapted microbial populations, environmental conditions (aerobic/anaerobic). |
| Mobility in Soil | Low mobility in acidic soils, higher mobility in neutral/alkaline soils. | Soil pH, organic matter content, soil type. |
| Transport in Water | Transport in dissolved phase in acidic waters; potential for volatilization from neutral/alkaline waters. | Water pH, temperature, flow rates. |
Q & A
Basic: What are the standard synthetic routes for preparing 2-(difluoromethyl)-5-ethenylpyridine, and what catalysts are typically employed?
Methodological Answer:
The synthesis typically involves two key steps: (1) introduction of the difluoromethyl group to the pyridine ring via difluorocarbene reagents (e.g., ClCF₂H or BrCF₂H) under metal catalysis (Cu or Ni) , and (2) functionalization at the 5-position with an ethenyl group through cross-coupling reactions (e.g., Heck or Suzuki-Miyaura). For step 1, optimized conditions include using CuI (10 mol%) in DMF at 80°C to achieve regioselective difluoromethylation. For step 2, palladium catalysts (e.g., Pd(PPh₃)₄) with vinyl boronic esters are effective . Scalable production may employ continuous flow reactors to enhance yield and purity .
Basic: How can NMR spectroscopy confirm the substitution pattern of fluorine atoms and ethenyl groups in this compound?
Methodological Answer:
- ¹⁹F NMR : The difluoromethyl (-CF₂H) group appears as a triplet (J = 54 Hz) near δ -80 ppm due to coupling with adjacent protons. Absence of splitting indicates no neighboring electronegative groups .
- ¹H NMR : The ethenyl protons (CH₂=CH-) show characteristic coupling patterns: a doublet of doublets (J = 10–17 Hz) for trans-vinyl protons and a singlet for the pyridine C-H. Integration ratios distinguish substituent positions .
- HSQC/HMBC : Correlate ¹³C-¹H signals to confirm connectivity, especially for overlapping peaks in crowded aromatic regions.
Advanced: What computational methods predict the electronic effects of the difluoromethyl and ethenyl substituents on the pyridine ring?
Methodological Answer:
- *DFT Calculations (B3LYP/6-31G)**: Model frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of -CF₂H and electron-donating effects of -CH=CH₂. Charge distribution maps reveal polarization at the 2- and 5-positions .
- Molecular Electrostatic Potential (MEP) : Visualizes electrophilic/nucleophilic regions; -CF₂H increases positive charge density on the pyridine nitrogen, enhancing hydrogen-bonding potential .
- Docking Simulations : Compare binding affinities of fluorinated vs. non-fluorinated analogs to biological targets (e.g., enzyme active sites) .
Advanced: How does the difluoromethyl group influence metabolic stability in pharmacological studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The -CF₂H group reduces oxidative metabolism by cytochrome P450 enzymes due to C-F bond stability, increasing half-life compared to -CH₃ analogs .
- LogP Measurements : The -CF₂H group lowers lipophilicity (ΔLogP ≈ -0.5) compared to -CF₃, balancing solubility and membrane permeability .
- Isotope Labeling (¹⁸F/¹⁹F) : Track metabolic pathways using radiolabeled analogs to identify major metabolites .
Advanced: What strategies resolve contradictions in reactivity data for cross-coupling reactions involving the ethenyl group?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : For Suzuki-Miyaura reactions, contradictory regioselectivity (e.g., β-hydride elimination vs. reductive elimination) can arise. Use low-temperature kinetics (e.g., -20°C) and bulky ligands (XPhos) to favor desired pathways .
- In Situ Monitoring (ReactIR/NMR) : Track intermediates (e.g., Pd-π-allyl complexes) to identify side reactions. Adjust base strength (K₂CO₃ vs. CsF) to suppress protodefluorination .
- Substituent Effects : Steric hindrance from -CF₂H may slow coupling; optimize solvent polarity (toluene/THF mixtures) to enhance catalyst turnover .
Advanced: How does the ethenyl group enable post-synthetic modifications for targeted drug delivery systems?
Methodological Answer:
- Click Chemistry : The ethenyl group undergoes azide-alkyne cycloaddition (CuAAC) to attach PEG linkers or targeting moieties (e.g., folate). Reaction efficiency (>90%) is confirmed by ¹H NMR loss of the ethenyl signal .
- Polymerization : Radical-initiated polymerization (AIBN, 70°C) creates fluorinated polyvinylpyridine matrices for controlled drug release. Gel permeation chromatography (GPC) monitors molecular weight distribution .
Basic: What analytical techniques differentiate between structural isomers (e.g., 2-CF₂H-5-CH=CH₂ vs. 3-CF₂H-5-CH=CH₂)?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular formula but not regiochemistry.
- NOESY NMR : Spatial proximity between -CF₂H and ethenyl protons (through-space coupling) confirms the 2,5-substitution pattern .
- X-ray Crystallography : Unambiguous assignment via crystal structure determination (e.g., CCDC deposition) .
Advanced: What role do fluorine substituents play in enhancing bioactivity against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs. The -CF₂H group increases binding affinity (e.g., 10-fold for kinase inhibitors) via dipole interactions with catalytic lysine residues .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions; fluorination often improves binding entropy by displacing ordered water molecules in active sites .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods due to potential release of HF during decomposition.
- Personal Protective Equipment (PPE) : Fluorinated gloves (e.g., Viton) and goggles resistant to organic solvents.
- Waste Disposal : Neutralize with calcium carbonate before disposal to sequester fluoride ions .
Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?
Methodological Answer:
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify optimal solvents. The -CF₂H group increases δP (polar interactions), favoring DMSO/water mixtures, while the ethenyl group enhances solubility in toluene .
- Temperature-Dependent Studies : Measure solubility at 25°C vs. 60°C; heating may disrupt H-bonding networks, improving miscibility in apolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
